molecular formula C18H24Cl2N4O3S3 B2421951 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1329926-05-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B2421951
CAS RN: 1329926-05-7
M. Wt: 511.5
InChI Key: DIUJCDLAKNTKST-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N4O3S3 and its molecular weight is 511.5. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Applications

The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride" has potential CNS applications due to the presence of functional chemical groups. Literature indicates that compounds with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which are present in the mentioned compound, form a large class of organic compounds known to have CNS activity. This includes effects ranging from depression to convulsion. Compounds with heterocycles like thiophene are known to have CNS effects, highlighting the potential of the compound in CNS-related applications (Saganuwan, 2017).

Antitubercular Activity

The compound also holds potential in antitubercular applications. A review on antitubercular activity of certain compounds suggests that modifications in structure, similar to the one present in this compound, showed significant in vitro anti-tubercular activity against various strains of mycobacteria. These modifications indicate the compound's potential as a lead for anti-TB compounds, underlining its relevance in tuberculosis research and treatment (Asif, 2014).

Synthesis of N-Heterocycles

Furthermore, the compound is relevant in the synthesis of N-heterocycles. Chiral sulfinamides, similar to the sulfonyl group in the compound, are known for their role in the stereoselective synthesis of amines and their derivatives. This positions the compound as a valuable entity in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of many natural products and therapeutically applicable compounds (Philip et al., 2020).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S3.ClH/c1-2-22-8-7-13-14(11-22)27-18(20-13)21-17(24)12-5-9-23(10-6-12)29(25,26)16-4-3-15(19)28-16;/h3-4,12H,2,5-11H2,1H3,(H,20,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUJCDLAKNTKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride

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